5-bromo-N-({2-[(3-iodo-4-methoxyphenyl)carbonyl]hydrazinyl}carbonothioyl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 5-bromo-N-{[2-(3-iodo-4-methoxybenzoyl)hydrazino]carbonothioyl}-2-furamide involves multiple steps, typically starting with the preparation of intermediate compounds. The reaction conditions often require specific reagents and catalysts to achieve the desired product. Industrial production methods may involve optimizing these synthetic routes to enhance yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The presence of bromine and iodine atoms makes it susceptible to oxidation reactions, which can alter its chemical structure and properties.
Reduction: Reduction reactions can be used to modify the functional groups within the compound, potentially leading to the formation of new derivatives.
Substitution: The compound can participate in substitution reactions, where one or more atoms or groups are replaced by different atoms or groups.
Scientific Research Applications
5-bromo-N-{[2-(3-iodo-4-methoxybenzoyl)hydrazino]carbonothioyl}-2-furamide has several scientific research applications, including:
Chemistry: It can be used as a reagent or intermediate in the synthesis of other complex organic compounds.
Biology: The compound’s unique structure may allow it to interact with biological molecules, making it useful in biochemical studies.
Industry: It may be used in the production of specialized materials or as a component in chemical processes.
Mechanism of Action
The mechanism of action of 5-bromo-N-{[2-(3-iodo-4-methoxybenzoyl)hydrazino]carbonothioyl}-2-furamide involves its interaction with specific molecular targets and pathways. The presence of bromine, iodine, and methoxybenzoyl groups allows it to bind to certain enzymes or receptors, potentially modulating their activity. This can lead to various biological effects, depending on the specific targets and pathways involved .
Comparison with Similar Compounds
When compared to similar compounds, 5-bromo-N-{[2-(3-iodo-4-methoxybenzoyl)hydrazino]carbonothioyl}-2-furamide stands out due to its unique combination of functional groups. Similar compounds may include:
5-bromo-N-{[2-(3-iodo-4-methoxybenzoyl)hydrazino]carbonothioyl}-2-furamide analogs: These compounds share a similar core structure but differ in the substituents attached to the core.
Other halogenated benzoyl hydrazino derivatives: Compounds with different halogen atoms or functional groups attached to the benzoyl hydrazino moiety.
Properties
Molecular Formula |
C14H11BrIN3O4S |
---|---|
Molecular Weight |
524.13 g/mol |
IUPAC Name |
5-bromo-N-[[(3-iodo-4-methoxybenzoyl)amino]carbamothioyl]furan-2-carboxamide |
InChI |
InChI=1S/C14H11BrIN3O4S/c1-22-9-3-2-7(6-8(9)16)12(20)18-19-14(24)17-13(21)10-4-5-11(15)23-10/h2-6H,1H3,(H,18,20)(H2,17,19,21,24) |
InChI Key |
WSFWUYIHGVGKLG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NNC(=S)NC(=O)C2=CC=C(O2)Br)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.